methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
CAS No.: 105041-27-8
Cat. No.: VC1706506
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105041-27-8 |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate |
Standard InChI | InChI=1S/C12H12N2O3/c1-17-12(16)8-9-7-11(15)14(13-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 |
Standard InChI Key | JZDMZJKOTLJYSI-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2 |
Canonical SMILES | COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Information
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is characterized by specific chemical and physical properties that define its behavior in biological systems and chemical reactions. The compound is identified by several key parameters, summarized in the following table:
Property | Value |
---|---|
CAS Number | 105041-27-8 |
Molecular Formula | C₁₂H₁₂N₂O₃ |
Molecular Weight | 232.23 g/mol |
IUPAC Name | Methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate |
Alternative Names | Methyl (5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate; Methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate |
This compound exists in tautomeric forms, with the 5-hydroxy form and the 5-oxo form being the most prominent, which explains the variation in naming conventions observed in the literature . The tautomerism is an important characteristic that influences its reactivity and binding properties in biological systems.
Structural Characteristics
The structural architecture of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate consists of several key functional groups that contribute to its chemical reactivity and biological activity. The compound features:
-
A pyrazole ring as the core structure
-
A phenyl group attached to the N1 position of the pyrazole ring
-
A hydroxyl group at the C5 position (which can exist in the tautomeric oxo form)
-
A methyl acetate group at the C3 position
This specific arrangement of functional groups creates a unique electronic distribution and stereochemical configuration that determines the compound's interaction with biological targets. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl groups) facilitates its binding to various protein domains . The phenyl substituent provides hydrophobic interactions that can enhance binding affinity to target proteins, particularly enzymes with lipophilic binding pockets.
Synthesis Methods
The synthesis of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate has been described through several methodologies, each offering specific advantages in terms of yield, purity, and scalability. The traditional synthetic route involves the condensation of hydrazines with appropriate β-dicarbonyl compounds, followed by specific functional group modifications.
A well-documented synthetic pathway begins with the preparation of ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate or its methyl ester counterpart through established literature methods. These intermediates serve as versatile platforms for further transformations to yield the target compound and related derivatives . The key steps in this synthetic sequence typically include:
-
Formation of a hydrazone intermediate through the reaction of phenylhydrazine with an appropriate dicarbonyl compound
-
Cyclization to form the pyrazole ring structure
-
Introduction of the acetate functionality at the C3 position
-
Adjustment of the oxidation state at the C5 position to yield the hydroxyl or oxo form
Recent advancements in synthetic methodologies have focused on improving reaction efficiency, reducing environmental impact, and enhancing stereoselectivity. These developments include microwave-assisted synthesis, the use of green catalysts, and one-pot multi-component reactions that streamline the synthetic process .
Biological Activities and Mechanisms of Action
Enzyme Inhibition
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate exhibits notable enzyme inhibitory properties that contribute to its biological significance. Research has demonstrated that this compound effectively inhibits the assembly of actin filaments in yeast, suggesting a potential role in modulating cytoskeletal dynamics . This activity could have implications for the development of antifungal agents or tools for studying cellular architecture.
Additionally, the compound has been shown to inhibit acid methyl ester, an enzyme involved in protein and DNA synthesis pathways . This inhibitory effect could potentially disrupt cellular proliferation processes, making it a candidate for further investigation in the context of antiproliferative agents.
One of the most significant enzymatic targets of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is pyruvate kinase, a key enzyme in glycolysis. The compound binds reversibly to the active site of this enzyme, effectively blocking its activity . The following table summarizes the enzyme inhibitory activities reported for this compound:
Enzyme | Inhibition Mechanism | Potential Application |
---|---|---|
Actin Assembly Factors | Disruption of filament formation | Antifungal research, cytoskeletal studies |
Acid Methyl Esterase | Competitive inhibition | Antiproliferative research |
Pyruvate Kinase | Reversible active site binding | Metabolic disorder research, cancer studies |
Research Applications
The unique properties of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate have led to its application in various research contexts. As a tool compound for studying enzyme function, particularly pyruvate kinase and actin assembly factors, it provides insights into fundamental biochemical processes . The compound's ability to modulate these pathways makes it valuable for investigating metabolic regulation, cytoskeletal dynamics, and cellular energy production.
In medicinal chemistry, methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate serves as a useful scaffold for the development of new bioactive molecules. The core pyrazole structure can be modified through various synthetic transformations to generate libraries of compounds with diverse pharmacological profiles . These structural modifications allow researchers to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic characteristics.
The compound also finds application as a chemical intermediate in the synthesis of more complex heterocyclic systems, including pyrazolo[4,3-c]pyridines and related fused-ring structures. These advanced heterocycles have been associated with various biological activities, including adenosine receptor interactions, suggesting potential applications in neurological and cardiovascular research .
Related Compounds and Derivatives
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate belongs to a family of structurally related compounds with diverse biological activities. Close derivatives include:
-
Methyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate, which serves as an intermediate in the synthesis of more complex heterocyclic systems
-
5-Heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates, which are derived from the target compound through reaction with various nucleophiles
-
Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, a chloro-substituted variant with potentially enhanced antimicrobial properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume